molecular formula C19H18FN5O3S B11077894 N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide

Cat. No.: B11077894
M. Wt: 415.4 g/mol
InChI Key: YQMAPJXDXQCRHY-UHFFFAOYSA-N
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Description

N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a pyridine ring, a fluorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in the treatment of certain diseases, although further research is needed.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity by forming a stable complex. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ETHYL-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE
  • N-(3-ETHYL-5-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C19H18FN5O3S

Molecular Weight

415.4 g/mol

IUPAC Name

N-[3-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H18FN5O3S/c1-2-24-18(28)15(10-16(26)22-14-7-5-13(20)6-8-14)25(19(24)29)23-17(27)12-4-3-9-21-11-12/h3-9,11,15H,2,10H2,1H3,(H,22,26)(H,23,27)

InChI Key

YQMAPJXDXQCRHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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